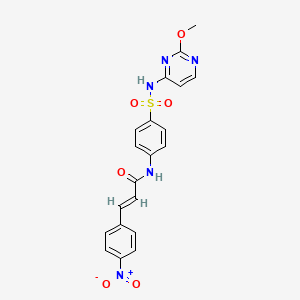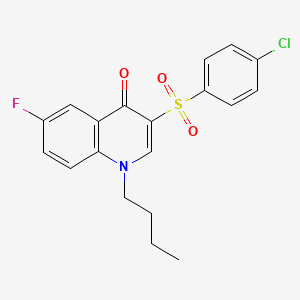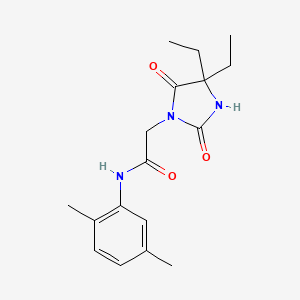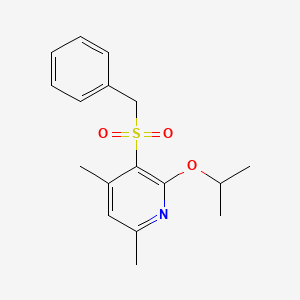
(E)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-(4-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C20H17N5O6S and its molecular weight is 455.45. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-(4-nitrophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-(4-nitrophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
(E)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-(4-nitrophenyl)acrylamide is involved in the synthesis of heterocyclic compounds, a crucial area in medicinal chemistry and materials science. Studies like those by Okui et al. (1972) illustrate its role in the formation of pyrimidine derivatives, which have applications in creating materials with specific electronic or light-emitting properties Okui, K., Ito, K., Koizumi, M., Fukumoto, K., & Kametani, T. (1972). Studies on the syntheses of heterocyclic compounds. CDXCI pyrimidine derivatives V. Abnormal condensation products of 4‐amino‐6‐chloro‐2‐methoxypyrimidine with p‐nitrobenzenesulfonyl chloride. Journal of Heterocyclic Chemistry, 9, 1283-1288.
Polymer Science and Material Chemistry
In polymer science, acrylamide derivatives, including those similar in structure to (E)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-(4-nitrophenyl)acrylamide, are investigated for their potential in creating novel polymeric materials. These materials have applications in biomedicine, electronics, and nanotechnology. For instance, Convertine et al. (2004) explored the controlled polymerization of N-isopropylacrylamide, highlighting the importance of such reactions in developing drug delivery systems Convertine, A. J., Ayres, N., Scales, C., Lowe, A., & McCormick, C. (2004). Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide. Biomacromolecules, 5(4), 1177-1180.
Catalysis and Environmental Applications
Further research has explored the use of acrylamide derivatives in catalysis and environmental applications, such as in the synthesis of corrosion inhibitors and in the removal of pollutants from water. Abu-Rayyan et al. (2022) investigated acrylamide derivatives for their effectiveness as corrosion inhibitors, demonstrating the utility of these compounds in protecting metals from corrosion in acidic environments Abu-Rayyan, A., Al Jahdaly, B. A., AlSalem, H., Alhadhrami, N. A., Hajri, A. K., Bukhari, A., Waly, M. M., & Salem, A. (2022). A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper. Nanomaterials, 12.
Propiedades
IUPAC Name |
(E)-N-[4-[(2-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O6S/c1-31-20-21-13-12-18(23-20)24-32(29,30)17-9-5-15(6-10-17)22-19(26)11-4-14-2-7-16(8-3-14)25(27)28/h2-13H,1H3,(H,22,26)(H,21,23,24)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLMZSUSTHRJAP-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-(4-nitrophenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline](/img/structure/B2879187.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloro-2-methylaniline](/img/structure/B2879190.png)

![1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2879192.png)
![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide](/img/structure/B2879193.png)
![2-[(4-Nitrobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2879196.png)



![1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2879203.png)
![2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole](/img/structure/B2879205.png)